molecular formula C16H24N2O3 B8481159 tert-Butyl 4-(2-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B8481159
M. Wt: 292.37 g/mol
InChI Key: WSMPYJYZYMOZJK-UHFFFAOYSA-N
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Patent
US08530663B2

Procedure details

A solution of 3′,4′,5′,6′-tetrahydro-2′H-[3,4]bipyridinyl-2,1′-dicarboxylic acid 1′-t-butyl ester 2-methyl ester (1.9 g, 5.9 mmol, 1.0 eq.) in THF (50 mL) was maintained under nitrogen. To the mixture was added NaBH4 (1.1 g, 29.5 mmol, 5.0 eq.), followed by the dropwise addition of MeOH (15 mL), while stirring at 0° C. The resulting solution was stirred for 30 minutes at room temperature. The resulting solution was diluted with EtOAc (150 mL). The resulting mixture was washed with a saturated solution of NH4Cl (1×100 mL), then with saturated aqueous NaCl (2×100 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with EtOAc/PE (1:1) to yield the title compound (860 mg) as a white solid. MS m/z: [M+H]+ calcd for C16H25N2O3, 293. found 293.
Name
3′,4′,5′,6′-tetrahydro-2′H-[3,4]bipyridinyl-2,1′-dicarboxylic acid 1′-t-butyl ester 2-methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([CH:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)=[CH:9][CH:8]=[CH:7][N:6]=1)=O.[BH4-].[Na+].CO>C1COCC1.CCOC(C)=O>[C:20]([O:19][C:17]([N:14]1[CH2:15][CH2:16][CH:11]([C:10]2[C:5]([CH2:3][OH:2])=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:12][CH2:13]1)=[O:18])([CH3:23])([CH3:21])[CH3:22] |f:1.2|

Inputs

Step One
Name
3′,4′,5′,6′-tetrahydro-2′H-[3,4]bipyridinyl-2,1′-dicarboxylic acid 1′-t-butyl ester 2-methyl ester
Quantity
1.9 g
Type
reactant
Smiles
COC(=O)C1=NC=CC=C1C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 minutes at room temperature
Duration
30 min
WASH
Type
WASH
Details
The resulting mixture was washed with a saturated solution of NH4Cl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with EtOAc/PE (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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